3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a twisted or spiral configuration. The specific structure of this compound includes a spiro-fused diazaspiro core with a nitropyridine substituent, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the spiro[5.5]undecane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. For instance, the reaction of 2-(m- or p-)-nitrophenyl-5,5-bis(hydroxymethyl)-1,3-dithiane with nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) in toluene under reflux conditions is one such method . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives with higher oxidation states.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, compounds with a diazaspiro core have been shown to induce the endoplasmic reticulum stress response (ERSR) by depleting intracellular calcium stores, leading to apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Another spiro compound with similar structural features but different substituents.
2,9-Diazaspiro[5.5]undecane: Known for its biological activities, including inducing ERSR and apoptosis in cancer cells.
Uniqueness
3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific nitropyridine substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-(5-nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-18(20)12-1-2-13(16-11-12)17-9-5-14(6-10-17)3-7-15-8-4-14/h1-2,11,15H,3-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUYQTZIKSWREB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744735 |
Source
|
Record name | 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-03-3 |
Source
|
Record name | 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.